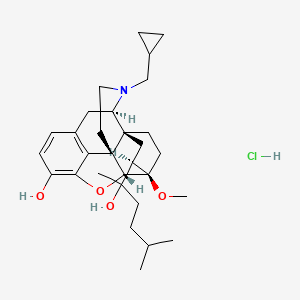
Reckitt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reckitt is a well-known name in the field of consumer goods, particularly in health, hygiene, and home products. it appears there might be some confusion regarding “this compound” as a chemical compound. This compound is actually the name of a company, this compound Benckiser Group plc, which produces various chemical products and pharmaceuticals. For the purpose of this article, I will focus on one of this compound’s notable products, ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibuprofen is synthesized through a multi-step process. One common method is the Boot process, which involves the following steps:
Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of an aluminum chloride catalyst to form 4-isobutylacetophenone.
Darzens Reaction: The 4-isobutylacetophenone undergoes a Darzens reaction with ethyl chloroacetate to form an epoxide intermediate.
Hydrolysis and Decarboxylation: The epoxide is hydrolyzed and decarboxylated to yield ibuprofen.
Industrial Production Methods
Industrial production of ibuprofen typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ibuprofen undergoes several types of chemical reactions, including:
Oxidation: Ibuprofen can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ibuprofen to its corresponding alcohol.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Alcohol derivatives of ibuprofen.
Substitution: Halogenated ibuprofen derivatives.
Scientific Research Applications
Ibuprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAIDs and their synthesis.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Widely used for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
Ibuprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another NSAID that inhibits COX but has a different chemical structure.
Naproxen: Similar to ibuprofen in its mechanism of action but has a longer half-life.
Diclofenac: A more potent NSAID with a different chemical structure.
Uniqueness
Ibuprofen is unique in its balance of efficacy, safety, and tolerability. It is widely used due to its effectiveness in treating mild to moderate pain and inflammation with relatively few side effects compared to other NSAIDs.
Properties
CAS No. |
53056-01-2 |
|---|---|
Molecular Formula |
C30H44ClNO4 |
Molecular Weight |
518.1 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride |
InChI |
InChI=1S/C30H43NO4.ClH/c1-18(2)9-10-27(3,33)22-16-28-11-12-30(22,34-4)26-29(28)13-14-31(17-19-5-6-19)23(28)15-20-7-8-21(32)25(35-26)24(20)29;/h7-8,18-19,22-23,26,32-33H,5-6,9-17H2,1-4H3;1H/t22-,23-,26-,27?,28-,29+,30-;/m1./s1 |
InChI Key |
VQJMAIZOEPPELO-KYGIZGOZSA-N |
Isomeric SMILES |
CC(C)CCC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Canonical SMILES |
CC(C)CCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















